molecular formula C13H9ClO2 B128288 4-(2-Chlorophenoxy)benzaldehyde CAS No. 158771-11-0

4-(2-Chlorophenoxy)benzaldehyde

Cat. No.: B128288
CAS No.: 158771-11-0
M. Wt: 232.66 g/mol
InChI Key: DXWBQHZLDLXBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Necrostatin-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of necroptosis and to develop new inhibitors.

    Biology: Employed in cell biology research to understand the role of necroptosis in various cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases associated with necroptosis, such as neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting necroptosis.

Safety and Hazards

“4-(2-Chlorophenoxy)benzaldehyde” may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

Preparation Methods

The synthesis of Necrostatin-7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Necrostatin-7 undergoes several types of chemical reactions, including:

Mechanism of Action

Necrostatin-7 exerts its effects by inhibiting the necroptosis pathway. The key molecular targets involved in this pathway include receptor-interacting protein kinase 1 (RIP1), receptor-interacting protein kinase 3 (RIP3), and mixed lineage kinase domain-like protein (MLKL). Necrostatin-7 inhibits the formation of the RIP1-RIP3-MLKL complex, thereby preventing the downstream signaling events that lead to necroptosis .

Comparison with Similar Compounds

Necrostatin-7 is unique compared to other necrostatins, such as Necrostatin-1, Necrostatin-3, and Necrostatin-5, due to its distinct mechanism of action. Unlike other necrostatins, Necrostatin-7 does not inhibit RIP1 kinase but may target additional regulatory molecules in the necroptosis pathway . This unique property makes Necrostatin-7 a valuable tool for studying necroptosis and developing new therapeutic agents.

Similar Compounds

Necrostatin-7’s unique properties and wide range of applications make it an important compound in scientific research and therapeutic development.

Properties

IUPAC Name

4-(2-chlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWBQHZLDLXBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440778
Record name 4-(2-chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158771-11-0
Record name 4-(2-chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chlorophenoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(2-Chlorophenoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2-Chlorophenoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(2-Chlorophenoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(2-Chlorophenoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.